![molecular formula C11H14N2O6 B5163765 N-(3-nitrophenyl)-alpha-D-ribofuranosylamine](/img/structure/B5163765.png)
N-(3-nitrophenyl)-alpha-D-ribofuranosylamine
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Overview
Description
“N-(3-nitrophenyl)-alpha-D-ribofuranosylamine” is a complex organic compound. It likely contains a nitrophenyl group (a phenyl ring with a nitro group attached), attached to a ribofuranosylamine (a sugar derivative) via an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of the nitrophenyl group and the ribofuranosylamine. The nitrophenyl group is a strong electron-withdrawing group, which could have significant effects on the chemical properties of the compound . The ribofuranosylamine part of the molecule is a sugar derivative, which could introduce additional complexity in terms of stereochemistry .
Chemical Reactions Analysis
The nitro group in the nitrophenyl part of the molecule is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack . The amide bond could potentially be hydrolyzed under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the nitrophenyl group and the ribofuranosylamine. The nitrophenyl group could contribute to the compound’s reactivity and possibly its color . The ribofuranosylamine could influence the compound’s solubility and reactivity .
Scientific Research Applications
- Applications :
- Antibacterial Activity : Research has shown that this compound exhibits antibacterial effects against various pathogens . It could be explored further for developing novel antibiotics.
- Cytotoxicity : It has been tested for cytotoxicity using the human monocytic leukemia THP-1 cell line . Further studies could explore its impact on other cell types.
Antimicrobial Properties
Biological Studies
Future Directions
properties
IUPAC Name |
2-(hydroxymethyl)-5-(3-nitroanilino)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c14-5-8-9(15)10(16)11(19-8)12-6-2-1-3-7(4-6)13(17)18/h1-4,8-12,14-16H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTVTWRIKMCPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2C(C(C(O2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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